2,3-Dihydroxydodecanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24O4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2,3-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-9-10(13)11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |
InChI Key |
JJIJQULYODNGKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(C(C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(C(C(=O)O)O)O |
Origin of Product |
United States |
Metabolic Pathways and Biological Roles of Dihydroxydodecanoic Acids
Natural Occurrence and Distribution in Biological Systems
Hydroxylated fatty acids are significant components of lipids in various microorganisms and play crucial roles in their physiology and interaction with the environment. While the direct identification of 2,3-dihydroxydodecanoic acid in microbial sources is not extensively documented, related monohydroxylated medium-chain fatty acids are known microbial metabolites. For instance, 3-hydroxydodecanoic acid has been identified in organisms such as Drosophila melanogaster and Hypericum perforatum. Microbial enzymes, including P450 monooxygenases, lipoxygenases, and hydratases, are capable of producing a wide array of regio-specific hydroxy fatty acids.
Bacteria, in particular, are known to produce dihydroxy fatty acids through various enzymatic pathways. For example, the bacterium Endozoicomonas numazuensis possesses a 12S-lipoxygenase that can synthesize dihydroxy fatty acids (DiHFAs) from polyunsaturated fatty acids via a double dioxygenation mechanism. Furthermore, microbial diol synthases in both bacteria and fungi are known to produce di-hydroxy fatty acids. These enzymatic capabilities highlight the potential for microbial systems to synthesize a diverse range of dihydroxylated lipids, including isomers of dihydroxydodecanoic acid, which are valued for their potential applications in the chemical, food, and cosmetic industries.
Royal jelly, the exclusive food of queen bees, is a complex mixture rich in unique lipids, many of which are hydroxylated fatty acids. Research has confirmed the presence of various dihydroxydodecanoic acid regio-isomers in this natural secretion. A notable example is 3,11-dihydroxydodecanoic acid , which has been isolated and identified as a constituent of royal jelly.
The lipid fraction of royal jelly is diverse and contains several other dihydroxy fatty acids, underscoring the natural occurrence of these types of compounds. The presence of these molecules is significant, as the biological properties of royal jelly are largely attributed to its unique lipid components.
Table 1: Dihydroxy Fatty Acid Regio-isomers Identified in Royal Jelly
| Compound Name | Molecular Formula | Reference |
| 3,11-Dihydroxydodecanoic acid | C12H24O4 | |
| 3,10-Dihydroxydecanoic acid | C10H20O4 |
Enzymatic Metabolism and Catabolic Pathways
The catabolism of fatty acids is a central metabolic process for energy production. The presence of hydroxyl groups on the fatty acid chain necessitates modifications to the standard degradation pathways.
β-oxidation is the primary pathway for fatty acid degradation, systematically shortening the acyl chain by two carbons per cycle to produce acetyl-CoA, FADH₂, and NADH. The process occurs within the mitochondria and peroxisomes and consists of four core reactions: dehydrogenation, hydration, oxidation, and thiolysis.
The standard pathway inherently involves a hydroxylated intermediate, L-3-hydroxyacyl-CoA, which is formed during the hydration step. However, the catabolism of a fatty acid that is already hydroxylated, such as this compound, presents a challenge to this pathway. The initial step of β-oxidation, catalyzed by acyl-CoA dehydrogenase, creates a double bond between the α-carbon (C2) and β-carbon (C3). The presence of a hydroxyl group at the C2 position would prevent this initial dehydrogenation, thereby blocking entry into the conventional β-oxidation spiral. Similarly, a hydroxyl group at the C3 position would interfere with the subsequent oxidation step. Therefore, such compounds likely require alternative or modified catabolic routes.
α-oxidation provides an alternative catabolic route that circumvents the blockage of β-oxidation, particularly for fatty acids with substitutions at the β-carbon. This pathway, which occurs in the peroxisomes, removes a single carbon atom from the carboxyl end of the fatty acid. It is the primary degradation route for 2-hydroxy fatty acids.
The process for straight-chain 2-hydroxy fatty acids involves several key steps:
Activation: The fatty acid is first activated to its acyl-CoA ester.
Cleavage: The 2-hydroxy acyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme. This reaction yields formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid.
Oxidation: The resulting aldehyde is oxidized to a carboxylic acid, which can then proceed to undergo β-oxidation.
Given that this compound possesses a hydroxyl group at the C2 (α) position, it is a plausible substrate for this pathway. The α-oxidation mechanism would lead to its degradation by shortening the carbon chain one unit at a time.
Fatty acid metabolism is a highly integrated network where substrates can be channeled between different pathways (α-, β-, and ω-oxidation) depending on their structure and the metabolic state of the cell. Dihydroxy fatty acids can be formed from polyunsaturated fatty acids through the action of cytochrome P450 (CYP) enzymes, which first create epoxy fatty acids that are subsequently converted to diols by epoxide hydrolases. This indicates a direct link between unsaturated and dihydroxylated fatty acid pools.
The interconversion of carboxylic acid derivatives is a fundamental concept in organic chemistry, allowing for the transformation of one functional group into another, often via a more reactive intermediate like an acid chloride. In a biological context, enzymatic reactions perform analogous transformations. A hydroxylated fatty acid could, for instance, be enzymatically dehydrated to form an unsaturated fatty acid, or the hydroxyl groups could be further oxidized. The resulting metabolites could then enter other metabolic pathways. This metabolic flexibility is crucial for processing the diverse array of fatty acid structures found in nature.
Detailed Scientific Information on this compound in Relation to Specific Metabolic Roles Remains Largely Uncharacterized
Comprehensive searches of scientific literature and biochemical databases have revealed a significant lack of specific information regarding the metabolic pathways and biological roles of the chemical compound this compound. While the broader class of hydroxylated fatty acids is known to participate in various biological processes, detailed research findings focusing explicitly on this compound, particularly concerning its direct contributions to cellular lipid homeostasis and its interplay with lipid metabolism regulation, are not presently available in published scientific literature.
The user's request for an article structured around specific subsections of the "," namely its "Functional Implications at the Molecular Level," cannot be fulfilled with scientific accuracy for the compound this compound. The subsections requested were:
Functional Implications at the Molecular Level (general biological context)
Interplay with Lipid Metabolism Regulation
Consequently, in the absence of specific scientific evidence, a detailed and informative article on the precise functional implications of this compound at the molecular level, as outlined in the user's request, cannot be generated at this time. Further research and investigation into the biochemistry of this specific dihydroxy fatty acid are required to elucidate its potential roles in cellular and metabolic processes.
Synthetic Methodologies for 2,3 Dihydroxydodecanoic Acid and Analogues
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis provides an effective combination of biological catalysis and traditional organic chemistry to achieve high selectivity and efficiency. rjraap.com For dihydroxy fatty acids, enzymes offer unparalleled precision in positioning hydroxyl groups, often under mild reaction conditions. researchgate.net
In Vitro Enzymatic Hydroxylation Protocols
The direct enzymatic hydroxylation of dodecanoic acid to its 2,3-dihydroxy derivative has been accomplished using bacterial peroxygenases from the CYP152 family. These enzymes utilize hydrogen peroxide to perform hydroxylation reactions. ebi.ac.ukrsc.org
A notable example is the peroxygenase CYP152K6 from Bacillus methanolicus. In turnover studies with dodecanoic acid, this enzyme was found to produce 2,3-dihydroxydodecanoic acid as a secondary product. ebi.ac.uk The reaction proceeds in a stepwise manner:
α-Hydroxylation: The primary reaction is the hydroxylation at the C-2 position, yielding 2-hydroxydodecanoic acid as the major product. ebi.ac.uk Other enzymes in the CYP152 family, such as P450Spα, are also known to hydroxylate medium-chain fatty acids preferentially at the α-position to produce the (S)-enantiomer with high optical purity. rsc.org
Secondary Hydroxylation: The initially formed 2-hydroxydodecanoic acid is then further hydroxylated by CYP152K6 at the C-3 position to form this compound. Interestingly, the enzyme does not appear to hydroxylate 3-hydroxydodecanoic acid at the C-2 position, indicating a specific pathway for the formation of the 2,3-diol. ebi.ac.uk
This enzymatic protocol represents a direct route from the parent fatty acid to the vicinal diol, leveraging the catalytic capabilities of peroxygenases.
| Enzyme Family | Specific Enzyme | Substrate | Key Products | Source |
| CYP152 Peroxygenase | CYP152K6 | Dodecanoic acid | 2-hydroxydodecanoic acid, 3-hydroxydodecanoic acid, this compound | ebi.ac.uk |
| CYP152 Peroxygenase | P450Spα | C6-C10 Fatty Acids | (S)-2-hydroxy fatty acids | rsc.org |
Biocatalytic Routes for Stereospecific Synthesis of Dihydroxy Fatty Acids
While the direct dihydroxylation of saturated fatty acids is a specific capability of certain peroxygenases, other biocatalytic strategies have been developed for synthesizing dihydroxy fatty acids from unsaturated precursors. These routes provide valuable insights into enzymatic methods for generating vicinal diols with high stereospecificity.
One prominent strategy involves the use of fatty acid hydratases (FAHs), which catalyze the stereoselective addition of water to a carbon-carbon double bond. uniba.it For instance, oleate hydratase from Elizabethkingia meningoseptica can convert oleic acid (an 18-carbon monounsaturated fatty acid) into (R)-10-hydroxystearic acid. uniba.itsemanticscholar.org While this produces a single hydroxyl group, a subsequent enzymatic or chemical step could potentially introduce a second one. This biocatalytic hydration is a cofactor-independent process, making it an attractive green chemistry approach. uniba.it
Another biocatalytic route employs lipoxygenase (LOX) enzymes, which can perform double dioxygenation on polyunsaturated fatty acids to generate dihydroxy fatty acids. researchgate.net For example, a 12S-lipoxygenase from the bacterium Endozoicomonas numazuensis was found to produce dihydroxy fatty acids from substrates like arachidonic acid. researchgate.net This method is particularly relevant for producing lipid mediators but demonstrates the potential of dioxygenases in creating dihydroxylated structures.
These biocatalytic methods, though not directly starting from dodecanoic acid, form a crucial part of the enzymatic toolbox for producing a diverse range of dihydroxy fatty acids with controlled stereochemistry. researcher.life
Chemical Synthesis Approaches
Chemical synthesis offers robust and scalable methods for producing this compound, providing access to stereoisomers that may not be available through enzymatic routes.
Regio- and Stereocontrolled Hydroxylation Strategies
A primary chemical strategy for the regio- and stereocontrolled synthesis of 2,3-diols is the asymmetric dihydroxylation of an alkene precursor. For this compound, this would involve creating a C2-C3 double bond in the dodecanoic acid backbone.
A plausible synthetic sequence would be:
Synthesis of α,β-Unsaturated Precursor: Dodecanoic acid can be converted to dodec-2-enoic acid. This can be achieved through methods such as α-halogenation followed by dehydrohalogenation.
Asymmetric Dihydroxylation: The resulting α,β-unsaturated acid or its ester derivative can then undergo asymmetric dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for this transformation, using osmium tetroxide as a catalyst in combination with a chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) to deliver two hydroxyl groups across the double bond with high enantioselectivity. This key step is instrumental in various total synthesis endeavors. researchgate.net
This approach provides excellent control over both the position (regiochemistry) and the spatial orientation (stereochemistry) of the two hydroxyl groups.
Total Synthesis Routes for Dihydroxydodecanoic Acid
Total synthesis allows for the construction of this compound from simple, readily available starting materials. Green synthetic pathways have been developed for analogous hydroxy fatty acids, such as (R)-3-hydroxydecanoic acid, which can be adapted. nih.gov
A representative total synthesis could involve the following key steps, inspired by modern organic synthesis techniques:
Chiral Pool Start: The synthesis can begin with a small, chiral molecule, such as a derivative of lactic acid or malic acid, to establish the initial stereocenter.
Chain Elongation: The carbon chain is extended using standard C-C bond-forming reactions. Cross-metathesis has emerged as a powerful tool for homologation in fatty acid synthesis. nih.gov Alternatively, reactions involving Grignard reagents or cuprates can be employed to add the remaining part of the alkyl chain.
Introduction of the Second Hydroxyl Group: The second hydroxyl group can be introduced via methods like stereoselective reduction of a ketone or epoxide ring-opening, depending on the chosen synthetic route.
Design and Synthesis of this compound Derivatives
The two hydroxyl groups and the carboxylic acid moiety of this compound serve as versatile handles for creating a variety of derivatives with potential applications in materials science and biomedicine. Chemoenzymatic methods are particularly well-suited for this purpose. wur.nl
Lipases are highly effective biocatalysts for esterification reactions and can be used to synthesize esters and polyesters from hydroxy fatty acids. nih.gov These reactions can often be performed in organic solvents to overcome the low aqueous solubility of fatty acids. wur.nl
Potential derivatives and their synthetic routes include:
Simple Esters: Reaction with various alcohols in the presence of an immobilized lipase (e.g., from Candida antarctica) can yield alkyl esters at the carboxyl terminus.
Oligoesters and Polyesters: The hydroxyl groups can be esterified. Self-polymerization or copolymerization with other monomers can lead to novel biopolymers. For instance, hydroxy fatty acids have been successfully copolymerized with ε-caprolactone using immobilized lipases to form linear or cyclic oligomers. nih.gov This biocatalytic route avoids the metal catalysts often required in chemical polymerization. nih.gov
The selection of the biocatalyst and reaction conditions can allow for the tailoring of the final product, such as controlling the ratio of cyclic to non-cyclic oligomers. nih.gov
| Derivative Type | Synthetic Method | Enzyme Example | Potential Monomers/Reactants |
| Alkyl Esters | Enzymatic Esterification | Immobilized Lipase B from Candida antarctica | Methanol, Ethanol, etc. |
| Oligoesters/Polyesters | Enzymatic Polycondensation | Lipozyme TL (from Thermomyces lanuginosus) | ε-caprolactone, Adipic acid |
Preparation of Chemically Modified Analogs for Mechanistic Studies
The generation of chemically modified analogs of this compound is essential for probing its mechanism of action. Synthetic strategies often focus on creating a library of related compounds by modifying the carbon chain length, the position and configuration of hydroxyl groups, or by introducing other functional groups. These analogs are then used in structure-activity relationship (SAR) studies to identify the key structural features required for biological activity.
Another strategy involves the enzymatic synthesis of HFAs, which offers high regio- and stereoselectivity. nih.gov Fatty acid hydratases (FAHs) are enzymes that catalyze the addition of a water molecule across a double bond in unsaturated fatty acids to form HFAs. nih.gov By using FAHs with different regioselectivity, or employing a dual-enzyme system, it is possible to generate di-hydroxy fatty acids. nih.gov This biological approach is advantageous as it often proceeds under mild conditions and can be more environmentally friendly than purely chemical methods. nih.gov
Additionally, methods for producing 2-alkyl-3-hydroxyfatty acids and their derivatives from alkylketene dimers have been developed. google.com This process involves the hydrogenation of the dimer to form a β-lactone, followed by a ring-opening reaction to yield the desired hydroxy fatty acid. google.com This route provides a high yield and facilitates the creation of various derivatives. google.com
Table 1: Synthetic Strategies for Hydroxy Fatty Acid Analogs
| Synthetic Strategy | Key Reactions/Components | Advantages | Potential Application for this compound Analogs |
|---|---|---|---|
| Multi-step Chemical Synthesis | Michael addition, Baeyer–Villiger oxidation, Cross-metathesis, Reformatsky condensation nih.gov | High flexibility, allows for a diverse library of analogs nih.govresearchgate.net | Synthesis of analogs with varied chain lengths and functional groups. |
| Enzymatic Synthesis | Fatty Acid Hydratases (FAHs) nih.gov | High regio- and stereoselectivity, mild reaction conditions nih.gov | Production of specific stereoisomers of dihydroxy acids. |
| β-Lactone Ring Opening | Hydrogenation of alkylketene dimer, nucleophilic ring-opening google.com | High yield, facilitates derivatization google.com | Creation of 2-alkyl-3-hydroxy analogs. |
Synthesis of Labeled Compounds for Tracer Experiments
Isotopically labeled compounds are powerful tools for studying the metabolism, distribution, and pharmacokinetics of molecules in biological systems. symeres.comscripps.edu The synthesis of labeled this compound, typically with stable isotopes such as deuterium (²H) or carbon-13 (¹³C), enables its detection and quantification in tracer experiments using techniques like mass spectrometry. bioscientifica.com
The incorporation of isotopes can be achieved through two primary methods: the use of commercially available isotope-containing precursors in a synthetic route, or through hydrogen/deuterium exchange reactions for deuterium labeling. symeres.com Stable isotope tracers are considered safe, allowing for studies in various populations, including children and pregnant women. bioscientifica.com
A common strategy for preparing deuterated fatty acids is the direct conversion of carboxylic acids into their 2,2-dideuterated homologues. unibas.itresearchgate.net This process can be reiterated to synthesize polydeuterated fatty acids with heavy atoms placed at specific positions along the carbon chain. unibas.itresearchgate.net Another approach involves the reduction of a protected hydroxypropiolic acid with deuterium gas to produce deuterated lactones, which can serve as precursors. researchgate.net The copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent also offers a flexible method for preparing labeled saturated fatty acids with high yields. researchgate.net
Biosynthetic routes can also be employed. For instance, a labeled precursor, such as [D₄]deoxycholic acid, can be oxidized in a single step by enzymes like Cytochrome P450 to produce the desired labeled hydroxy acid. nih.gov This biocatalytic approach can be significantly more rapid and efficient than a lengthy chemical synthesis. nih.gov Once synthesized, these labeled fatty acids can be administered to trace metabolic pathways, such as fatty acid oxidation and incorporation into complex lipids like triglycerides and phosphatidylcholines. nih.govresearchgate.net
Table 2: Isotopes for Labeling Fatty Acids in Tracer Experiments
| Isotope | Common Labeling Position | Typical Application | Detection Method |
|---|---|---|---|
| Deuterium (²H or D) | C-2 position, various chain positions | Investigating metabolic pathways, drug metabolism, and pharmacokinetics symeres.comnih.gov | Mass Spectrometry (MS) |
| Carbon-13 (¹³C) | Uniformly labeled (U-¹³C), specific carbon positions | Tracing carbon flow in metabolic networks, quantifying fatty acid oxidation bioscientifica.comphysiology.org | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) symeres.com |
| Nitrogen-15 (¹⁵N) | On nitrogen-containing derivatives | Elucidating reaction mechanisms, tracing agrochemical fate symeres.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) symeres.com |
| Fluorine-18 (¹⁸F) | As a fluoro-substituent (e.g., [¹⁸F]FTHA) | Positron Emission Tomography (PET) imaging to quantify dietary fatty acid flux nih.gov | PET Imaging |
Advanced Analytical Characterization of 2,3 Dihydroxydodecanoic Acid
Chromatographic Separation Techniques
Chromatography is a cornerstone for isolating 2,3-dihydroxydodecanoic acid from other components in a sample. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids. However, due to the low volatility of hydroxylated fatty acids like this compound, derivatization is a mandatory step to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable derivatives. restek.com This process reduces the polarity of the compound and minimizes hydrogen bonding, which can otherwise lead to poor chromatographic peak shape and adsorption issues.
The most common derivatization method is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (TMS) group. restek.commarinelipids.ca Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often with a catalyst like trimethylchlorosilane (TMCS). restek.com Another approach is esterification, which converts the carboxylic acid to a more volatile ester, such as a fatty acid methyl ester (FAME), using reagents like boron trifluoride-methanol (BF₃-methanol). restek.com For hydroxylated fatty acids, a two-step process involving esterification of the carboxyl group followed by silylation of the hydroxyl groups is often employed. nih.gov
Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column. The choice of column is critical for resolving isomers; for instance, a (50%-cyanopropyl)-methylpolysiloxane phase column can be effective for separating isomeric hydroxy fatty acids. marinelipids.ca As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint for identification.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA with 1% TMCS; BF₃-Methanol | Increases volatility and thermal stability. restek.commarinelipids.ca |
| Column | DB-23 ((50%-cyanopropyl)-methylpolysiloxane) or similar | Separates derivatized analytes based on boiling point and polarity. marinelipids.ca |
| Injector Temperature | 250-280°C | Ensures complete vaporization of the sample. marinelipids.cathepharmajournal.com |
| Oven Program | Temperature gradient (e.g., 80°C held, then ramped to 280°C) | Optimizes separation of compounds with different volatilities. thepharmajournal.comthepharmajournal.com |
| Carrier Gas | Helium | Transports the sample through the column. thepharmajournal.comthepharmajournal.com |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation patterns for library matching. marinelipids.ca |
| MS Transfer Line Temp. | 235-310°C | Prevents condensation of analytes before MS detection. marinelipids.ca |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS, LC-MS/MS) for Complex Mixture Analysis
For analyzing this compound in complex biological samples like plasma or cell extracts, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is often the method of choice. nih.govmdpi.com A significant advantage of LC-MS is that it often does not require derivatization, allowing for direct analysis of the compound in its native form. mdpi.com
Reversed-phase liquid chromatography (RPLC) is commonly used, where analytes are separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov The high-resolution capabilities of mass analyzers such as Orbitrap or Quadrupole Time-of-Flight (Q-ToF) provide highly accurate mass measurements. nih.govnih.gov This allows for the determination of the elemental composition of the parent ion, greatly enhancing confidence in compound identification.
Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity. In this technique, the parent ion corresponding to this compound is selected, fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and differentiate it from isomers. nih.gov A specialized derivatization strategy for LC-MS has been reported to distinguish between 2- and 3-hydroxy fatty acids, where a reagent produces a diagnostic fragment ion that is indicative of the hydroxyl group's position. researchgate.netresearchgate.net
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 mm × 100 mm) | Separates analytes based on hydrophobicity. nih.govnih.gov |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., formic acid) | Elutes compounds from the column with varying polarity. nih.govnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | Generates deprotonated molecular ions [M-H]⁻ for fatty acids. mdpi.com |
| Mass Analyzer | Orbitrap, Quadrupole Time-of-Flight (Q-ToF) | Provides high mass accuracy and resolution for formula determination. nih.gov |
| Acquisition Mode | Full scan MS and data-dependent MS/MS | Detects all ions and triggers fragmentation for structural information. mdpi.comnih.gov |
| Collision Energy | Variable (e.g., 30-40 V) | Induces fragmentation of the parent ion in MS/MS experiments. mdpi.comunipi.it |
Optimization of Sample Preparation and Derivatization Protocols for Hydroxylated Fatty Acids
The accuracy and reproducibility of the analysis of hydroxylated fatty acids are highly dependent on the optimization of sample preparation and derivatization protocols. nih.govnih.gov The goal is to achieve a complete and consistent reaction for all analytes of interest. nih.gov
Key parameters that require optimization include:
Reagent Choice and Concentration : For GC-MS, silylating agents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or BSTFA are common. restek.comnih.gov The amount of derivatizing agent should be in sufficient molar excess to drive the reaction to completion. restek.com
Reaction Time and Temperature : The kinetics of derivatization are compound-dependent. nih.gov Optimization involves testing different incubation times (e.g., 30 to 90 minutes) and temperatures (e.g., 30°C to 60°C) to find the conditions that yield the highest and most stable product formation. restek.comnih.gov For instance, some protocols for silylation recommend heating at 60°C for 60 minutes. restek.com
Solvent/Catalyst : The reaction is often performed in a solvent like pyridine or acetonitrile. marinelipids.ca The presence of catalysts, such as TMCS for silylation, can significantly increase the reaction rate. restek.com It is crucial that all reagents and solvents are anhydrous, as moisture can hinder the derivatization reaction. restek.com
For LC-MS, specific derivatization can be employed to enhance ionization efficiency or to introduce structurally informative tags. For example, the use of 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) has been shown to create derivatives of 2- and 3-hydroxy fatty acids that produce unique fragment ions, allowing for their differentiation via LC-MS/MS. researchgate.net
| Method | Reagent(s) | Target Groups | Advantages | Considerations |
|---|---|---|---|---|
| Silylation | BSTFA or MSTFA, often with TMCS | -OH, -COOH | Reacts with multiple functional groups; reagents and byproducts are volatile. restek.com | Highly sensitive to moisture. restek.com |
| Esterification (Methylation) | BF₃-Methanol or BCl₃-Methanol | -COOH | Creates stable fatty acid methyl esters (FAMEs); good for quantifying total fatty acids. restek.com | Does not derivatize hydroxyl groups, requiring a second step for hydroxylated FAs. |
| One-Step Methylation | Methyl iodide in aprotic solvents | -OH and -COOH | Simultaneously generates methyl ethers and methyl esters. nih.gov | Requires a very strong base. nih.gov |
Spectroscopic Identification and Structural Elucidation
While chromatographic methods coupled with mass spectrometry are excellent for detection and quantification, definitive structural proof of this compound relies on spectroscopic techniques, primarily NMR and detailed mass spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (1D and 2D methods)
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including hydroxylated fatty acids. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
1D NMR :
¹H NMR : The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For this compound, characteristic signals would include the terminal methyl group (CH₃), the long chain of methylene groups ((CH₂)ₙ), and, most importantly, the methine protons (CH) at the C2 and C3 positions bearing the hydroxyl groups. The chemical shifts of these methine protons are diagnostic, typically appearing further downfield than the methylene protons due to the deshielding effect of the adjacent oxygen atoms.
¹³C NMR : The carbon NMR spectrum shows a distinct signal for each unique carbon atom. Key signals for this compound would be the carboxyl carbon (C1), the two carbons attached to the hydroxyl groups (C2 and C3), the methylene carbons of the alkyl chain, and the terminal methyl carbon.
2D NMR : Two-dimensional NMR experiments are crucial for assembling the structure by establishing correlations between different nuclei. researchgate.netnih.gov
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity along the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom it is directly attached to, enabling the assignment of carbon signals based on their known proton assignments.
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|---|
| 1 | -COOH | ~12 (broad) | ~175-180 | H2 -> C1, H3 -> C1 |
| 2 | -CH(OH)- | ~4.0-4.2 | ~70-75 | H2 -> C1, C3, C4 |
| 3 | -CH(OH)- | ~3.6-3.8 | ~70-75 | H3 -> C1, C2, C4, C5 |
| 4 | -CH₂- | ~1.4-1.6 | ~30-35 | H4 -> C2, C3, C5, C6 |
| 5-11 | -(CH₂)₇- | ~1.2-1.4 | ~22-32 | - |
| 12 | -CH₃ | ~0.8-0.9 | ~14 | H12 -> C10, C11 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular mass of the compound and, through fragmentation analysis, crucial structural information. nih.gov High-resolution MS can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula (C₁₂H₂₄O₄).
The fragmentation pattern in MS/MS is particularly informative for locating the hydroxyl groups. When the deprotonated molecule [M-H]⁻ is fragmented, cleavage often occurs at bonds adjacent (alpha) to the hydroxyl groups, as these are chemically weaker points. nih.gov
For a silylated derivative of this compound (e.g., the methyl ester, di-TMS ether), the fragmentation pattern under Electron Ionization (EI) would be highly characteristic. The analysis of these fragments allows for the reconstruction of the molecule's structure. Key fragmentation pathways for hydroxylated fatty acid derivatives include:
Alpha-cleavage : The bond between carbons bearing the derivatized hydroxyl groups (C2-C3) or adjacent carbons is prone to breaking.
Loss of derivatizing groups : Neutral loss of trimethylsilanol (TMSOH) from silylated derivatives is a common fragmentation pathway.
Cleavage along the alkyl chain : A series of fragment ions separated by 14 Da (corresponding to CH₂ units) is typical for fatty acids. libretexts.org
Analysis of these characteristic fragments and neutral losses allows for the confident identification of the compound as a dihydroxydodecanoic acid and helps to confirm the 2,3-substitution pattern. nih.gov
| Derivative Type | Ionization | Parent Ion (m/z) | Potential Fragment Ion (m/z) | Interpretation |
|---|---|---|---|---|
| Native Acid | ESI (-) | 231.16 [M-H]⁻ | 187.17 [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylate anion. |
| Native Acid | ESI (-) | 231.16 [M-H]⁻ | 213.15 [M-H-H₂O]⁻ | Loss of water. nih.gov |
| Methyl Ester, Di-TMS Ether | EI (+) | 390 [M]⁺ | 375 [M-CH₃]⁺ | Loss of a methyl radical. |
| Methyl Ester, Di-TMS Ether | EI (+) | 390 [M]⁺ | 217 | Cleavage between C3 and C4, retaining the charged fragment with functional groups. |
| Methyl Ester, Di-TMS Ether | EI (+) | 390 [M]⁺ | 173 | Fragment from cleavage between C2 and C3. |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the hydroxyl groups, the carboxylic acid moiety, and the long alkyl chain.
The presence of the hydroxyl (-OH) groups from both the alcohol and carboxylic acid functions results in a strong and typically broad absorption band in the region of 3500-3200 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding. orgchemboulder.com The O-H stretching vibration of the carboxylic acid itself is often observed as a very broad band between 3300 cm⁻¹ and 2500 cm⁻¹. orgchemboulder.com
A definitive feature of the carboxylic acid group is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. masterorganicchemistry.com For a saturated aliphatic carboxylic acid like this compound, this peak typically appears in the range of 1780-1710 cm⁻¹. masterorganicchemistry.com For comparison, the IR analysis of decanoic acid shows a very sharp peak at 1713.29 cm⁻¹, and a similar compound, 2-hexyl-3-hydroxydecanoic acid, exhibits this vibration at 1707 cm⁻¹. researchgate.netresearchgate.net
The C-H stretching vibrations of the dodecyl alkyl chain are observed as strong bands in the 3000-2850 cm⁻¹ region. lumenlearning.com Additionally, C-H bending vibrations for the alkane structure appear in the 1470-1450 cm⁻¹ range. orgchemboulder.comlumenlearning.com The C-O stretching vibrations from the alcohol and carboxylic acid groups contribute to signals in the fingerprint region, typically between 1320 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol, Carboxylic Acid) | Stretch, H-bonded | 3500–3200 | Strong, Broad |
| O-H (Carboxylic Acid) | Stretch | 3300–2500 | Broad |
| C-H (Alkane) | Stretch | 3000–2850 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretch | 1780–1710 | Strong |
| C-H (Alkane) | Bend | 1470–1450 | Medium |
| C-O | Stretch | 1320–1000 | Strong |
Stereochemical Assignment Methodologies
This compound possesses two chiral centers at the C2 and C3 positions. This results in the existence of four possible stereoisomers: two pairs of enantiomers ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)), which are diastereomeric to each other. Determining the specific stereochemistry of a sample requires specialized analytical techniques.
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
Chiral chromatography is a form of liquid chromatography used for the separation of stereoisomers. researchgate.net Enantiomers, having identical physical properties in an achiral environment, cannot be separated by conventional chromatography. However, they can be separated by using a chiral stationary phase (CSP).
The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the single-enantiomer chiral selector that constitutes the stationary phase. These diastereomeric complexes have different energies of interaction and, therefore, different affinities for the CSP. This difference in affinity leads to different retention times, allowing for the separation of the enantiomers. ntu.edu.sg
For an acidic compound like this compound, anion-exchanger type CSPs can be particularly effective. chiraltech.com These stationary phases operate based on the ionic exchange between a protonated chiral selector (e.g., a quinine derivative) and the anionic analyte, supplemented by other interactions like hydrogen bonding and steric repulsion that contribute to chiral recognition. chiraltech.com
The separation of diastereomers, such as the (2R,3R) and (2R,3S) forms of this compound, is generally less complex. Since diastereomers have different physical properties, they can often be separated using standard, non-chiral high-performance liquid chromatography (HPLC) on stationary phases like silica gel. nih.gov
Spectroscopic Methods for Absolute and Relative Configuration Determination (e.g., Modified Mosher's method, [¹³C]acetonide method)
While chiral chromatography can separate stereoisomers, it does not inherently reveal their absolute or relative configurations. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are employed for this purpose, often after chemical derivatization.
Modified Mosher's Method
The modified Mosher's method is a widely used NMR technique to determine the absolute configuration of stereogenic centers bearing a hydroxyl group. nih.govsemanticscholar.org The method involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two diastereomeric esters (Mosher esters). researchgate.net
For this compound, both the C2 and C3 hydroxyl groups would be esterified. The resulting diastereomers will exhibit different chemical shifts (δ) in their ¹H NMR spectra. researchgate.net The key step is the analysis of the chemical shift differences (Δδ) between the two diastereomeric esters (Δδ = δ(S-MTPA ester) - δ(R-MTPA ester)). researchgate.net
Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons on one side of the MTPA plane in the preferred conformation will be shielded (lower δ), while those on the other side will be deshielded (higher δ). By systematically analyzing the sign of the Δδ values for protons near the chiral center, the absolute configuration of the alcohol can be deduced. nih.govsemanticscholar.org This method has been successfully applied to determine the absolute configuration of acyclic 1,3-diols and can be extended to 1,2-diols. nih.gov
[¹³C]acetonide Method
The [¹³C]acetonide method is an NMR-based strategy particularly suited for determining the relative stereochemistry of 1,2- and 1,3-diols. acs.orgresearchgate.net For this compound, which is a 1,2-diol, this involves reacting the compound with acetone (or a ¹³C-labeled variant for enhanced sensitivity) to form a five-membered cyclic acetonide (a 1,3-dioxolane ring). semanticscholar.org
The relative stereochemistry of the two hydroxyl groups (syn or anti) dictates the conformation of the resulting acetonide ring. This conformational difference leads to distinct and predictable chemical shifts in the ¹³C NMR spectrum, particularly for the acetonide methyl groups and the quaternary ketal carbon. researchgate.netuniv-lemans.fr
For a syn (or cis) diol, the two methyl groups of the acetonide are in different chemical environments, leading to distinct ¹³C NMR signals.
For an anti (or trans) diol, the methyl groups are in more similar environments.
By comparing the observed ¹³C chemical shifts of the acetonide derivative with established empirical rules, the relative configuration (syn or anti) of the C2 and C3 hydroxyl groups can be reliably determined. acs.orguniv-lemans.fruniv-lemans.fr
| Method | Principle | Application to this compound | Information Obtained |
| Modified Mosher's Method | ¹H NMR analysis of diastereomeric MTPA esters. | Derivatization of C2 and C3 hydroxyl groups with (R)- and (S)-MTPA. Analysis of Δδ (δS - δR) values. | Absolute Configuration (e.g., 2R,3R) |
| [¹³C]acetonide Method | ¹³C NMR analysis of acetonide derivative. | Formation of a 1,3-dioxolane ring by reacting the diol with acetone. Analysis of acetonide methyl and ketal carbon chemical shifts. | Relative Configuration (syn or anti) |
Research Applications and Prospective Directions
2,3-Dihydroxydodecanoic Acid as a Research Model in Fatty Acid Studies
The study of hydroxylated fatty acids is crucial for understanding lipid metabolism and the enzymatic processes that govern it. This compound, with its adjacent hydroxyl groups, presents a specific model for investigating particular enzymatic activities and their metabolic consequences.
The biosynthesis of this compound has been instrumental in characterizing novel enzymatic functions. A notable example is the cytochrome P450 enzyme, CYP152K6, from the methylotrophic bacterium Bacillus methanolicus MGA3. ebi.ac.uk This enzyme is part of the CYP152 family, which are bacterial peroxygenases that utilize hydrogen peroxide to hydroxylate fatty acid substrates. ebi.ac.uk
Studies on the turnover of dodecanoic acid by CYP152K6 revealed the formation of several products, with 2-hydroxydodecanoic acid being the major product and 3-hydroxydodecanoic acid in much smaller quantities. ebi.ac.uk Significantly, this compound was identified as a secondary turnover product. ebi.ac.uk Further investigation into the mechanism demonstrated that this dihydroxylated product is formed through the CYP152K6-catalyzed 3-hydroxylation of 2-hydroxydodecanoic acid. ebi.ac.uk The enzyme did not, however, catalyze the 2-hydroxylation of 3-hydroxydodecanoic acid, indicating a specific pathway for the formation of the 2,3-dihydroxy structure. ebi.ac.uk This was the first report of a 2,3-hydroxylated fatty acid being produced by a peroxygenase P450, highlighting the utility of studying such molecules in discovering novel enzymatic activities and reaction mechanisms. ebi.ac.uk
Table 1: Enzymatic Formation of this compound
| Enzyme | Source Organism | Substrate | Product Pathway |
|---|
While direct studies using this compound to investigate lipid metabolism perturbations in non-human model systems are not yet prevalent in published literature, vicinal diols of fatty acids are increasingly recognized for their biological activities. nih.govnih.gov These molecules can counteract the effects of their precursor epoxy fatty acids and are being explored as biomarkers for disease progression. nih.govnih.gov The presence and concentration of specific dihydroxy fatty acids have been correlated with various pathological states in animal models and human studies. nih.gov
For instance, alterations in the profiles of dihydroxy fatty acids have been observed in conditions such as severe COVID-19 and the rare inflammatory heart disease, arrhythmogenic cardiomyopathy. nih.gov Although these studies did not specifically measure this compound, they establish a precedent for the role of dihydroxy fatty acids in metabolic and inflammatory signaling. Therefore, this compound could serve as a valuable tool in future lipidomic studies to probe the pathways of fatty acid oxidation and their dysregulation in metabolic diseases using non-human model systems.
Biotechnological and Industrial Applications of Dihydroxylated Fatty Acids
Dihydroxylated fatty acids are valuable bio-based molecules with potential applications in the chemical industry. Their bifunctional nature, conferred by the carboxylic acid group and the two hydroxyl groups, makes them suitable precursors for a range of products.
The microbial production of hydroxylated fatty acids is an attractive alternative to chemical synthesis, offering high regio- and stereoselectivity. mdpi.com Enzymes such as cytochrome P450 monooxygenases are key to these biotransformation processes. mdpi.com The enzymatic synthesis of ω-hydroxydodecanoic acid, for example, has been demonstrated using engineered E. coli expressing a CYP153A monooxygenase. mdpi.comnih.govresearchgate.net
While the specific bioproduction of this compound on a large scale has not been reported, the discovery of enzymes like CYP152K6 that can synthesize this molecule opens up possibilities for its future biotechnological production. ebi.ac.uk By optimizing fermentation conditions and potentially engineering the host organisms and enzymes, it may be possible to achieve higher yields of this compound. This could then serve as a valuable C12 building block for the synthesis of fine chemicals and specialty intermediates.
Fatty acid-based monomers are increasingly being used for the synthesis of bio-based polymers. nih.gov Dihydroxy fatty acids, in particular, can be used as monomers for the production of polyesters, polyamides, and polyurethanes. nih.gov The presence of two hydroxyl groups allows for the formation of cross-linked polymer networks, leading to materials with a range of mechanical and thermal properties.
The development of polymers from dihydroxy fatty acids is an active area of research. For example, polyesters have been synthesized from various di- and tri-hydroxy fatty acids. These bio-based polymers are being explored for applications in coatings, adhesives, and composites. While there are no specific reports on the use of this compound for polymer synthesis, its structure suggests it could be a suitable monomer for creating novel bio-based polyesters with unique properties conferred by the vicinal diol structure.
Table 2: Potential Applications of Dihydroxylated Fatty Acids
| Application Area | Product Examples |
|---|---|
| Fine Chemicals | Specialty esters, lubricants, surfactants |
| Bio-based Polymers | Polyesters, polyamides, polyurethanes |
Future Research Trajectories
The field of study for this compound is in its infancy, with several promising avenues for future research.
Elucidation of Biological Roles: A primary focus should be on determining if this compound has specific biological roles. Investigating its presence in different biological systems and its potential signaling functions will be crucial. This includes targeted lipidomics studies in various cell and animal models of disease.
Enzyme Discovery and Engineering: Further screening for novel enzymes that can produce this compound, potentially with higher efficiency and selectivity, is warranted. Moreover, protein engineering of known enzymes like CYP152K6 could be employed to improve their catalytic activity and substrate specificity, paving the way for efficient bioproduction.
Metabolic Pathway Engineering: The development of microbial cell factories for the dedicated production of this compound is a significant future direction. This would involve the introduction and optimization of the necessary biosynthetic pathways in suitable host organisms like E. coli or yeast.
Polymer Chemistry and Material Science: A thorough investigation into the polymerization of this compound is needed. This would involve synthesizing polyesters and other polymers from this monomer and characterizing their physical, chemical, and mechanical properties to identify potential applications in the field of bio-based materials.
Exploration of Undiscovered Biosynthetic Pathways
The complete biosynthetic pathway for this compound remains an area of active investigation. While the precise enzymatic steps are not fully elucidated, researchers are exploring various microbial sources and employing advanced techniques to uncover the genetic and biochemical basis of its formation. The exploration for novel pathways is crucial for developing microbial cell factories capable of producing this valuable compound.
One promising avenue of research involves genome mining of extremophiles, such as those found in unique environments like the Greenland Ice Sheet. nih.govresearchgate.netyoutube.com These microorganisms have adapted to harsh conditions and may possess novel enzymatic machinery for the synthesis of specialized metabolites. nih.govresearchgate.netyoutube.com By analyzing the genomes of these organisms, scientists can identify putative biosynthetic gene clusters (BGCs) that may be responsible for the production of dihydroxy fatty acids. nih.govresearchgate.netresearchgate.net The majority of BGCs identified in such environments have unknown functions, highlighting the vast, untapped potential for discovering new biocatalysts. nih.govresearchgate.netyoutube.com
Another strategy involves studying organisms known to produce other hydroxylated fatty acids. For instance, the bacterium Pseudomonas aeruginosa PR3 is known to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. The pathway is thought to involve a hydratase that introduces a hydroxyl group at the C-10 position, followed by oxidation at the C-7 position by a hydroxylase. While distinct from 2,3-dihydroxylation, the enzymatic logic of sequential hydroxylation or a dioxygenase-mediated reaction provides a model for investigation.
Furthermore, research into the biosynthesis of unusual sugars, such as 2,3-diacetamido-2,3-dideoxy-d-glucuronic acid in Psychrobacter cryohalolentis K5T, offers insights into the types of enzymes that catalyze modifications at the C2 and C3 positions of a carbon chain. nih.gov The characterization of enzymes like dehydrogenases, aminotransferases, and acetyltransferases in this pathway can inform the search for analogous enzymes involved in the dihydroxylation of fatty acids. nih.gov
The general strategies for pathway discovery are summarized in the table below:
| Strategy | Description | Potential for this compound Discovery |
| Genome Mining | Involves searching microbial genomes for biosynthetic gene clusters (BGCs) that may encode the enzymes for a specific metabolic pathway. nih.govresearchgate.netresearchgate.net | High. Extremophiles and other unique microorganisms could harbor novel BGCs for dihydroxy fatty acid synthesis. nih.govresearchgate.netyoutube.com |
| Analogous Pathway Analysis | Studying known biosynthetic pathways of structurally similar compounds to hypothesize potential enzymes and intermediates. | Moderate. Pathways for other dihydroxy or monohydroxy fatty acids can provide clues, but the specific regioselectivity for the 2,3-positions is key. |
| Enzyme Prospecting | Screening for novel enzymatic activities in various microorganisms using dodecanoic acid or its derivatives as a substrate. | High. This approach can directly identify enzymes capable of the desired dihydroxylation reaction. |
Advanced Biocatalytic Systems for Sustainable Production
The development of advanced biocatalytic systems is paramount for the sustainable and efficient production of this compound. These systems leverage the specificity and efficiency of enzymes to carry out complex chemical transformations under mild conditions, offering a green alternative to traditional chemical synthesis.
Enzyme Classes for Fatty Acid Hydroxylation:
Several classes of enzymes are known to catalyze the hydroxylation of fatty acids and represent promising starting points for developing biocatalysts for this compound production.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are versatile biocatalysts capable of hydroxylating a wide range of substrates, including fatty acids. nih.govnih.gov While many CYPs hydroxylate at the terminal (ω) or sub-terminal (ω-1, ω-2, ω-3) positions, enzyme engineering can alter their regioselectivity. nih.govoup.com For instance, mutagenesis studies on P450s have successfully shifted their activity to in-chain positions of fatty acids. nih.gov
Lipoxygenases (LOXs): LOXs are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids, which can then be converted to dihydroxy fatty acids. nih.govoup.com A wild-type 12S-LOX from the bacterium Endozoicomonas numazuensis has been discovered to have double dioxygenating activity, producing dihydroxy fatty acids from polyunsaturated fatty acids. nih.govoup.com
Fatty Acid Hydratases (FAHs): These enzymes catalyze the addition of water to the double bonds of unsaturated fatty acids to produce hydroxy fatty acids. mdpi.com While this mechanism is limited to unsaturated substrates, it demonstrates a biological route to fatty acid hydroxylation.
Rieske Dioxygenases: These non-heme iron oxygenases are known to catalyze the cis-dihydroxylation of aromatic compounds and alkenes. nih.gov Engineering these enzymes could potentially enable the direct dihydroxylation of a saturated fatty acid chain at the 2,3-positions.
Enzyme Engineering for Improved Performance:
To create biocatalysts suitable for industrial-scale production, enzyme engineering techniques are crucial.
Site-Directed and Site-Saturation Mutagenesis: These techniques allow for the targeted modification of amino acid residues in an enzyme's active site to improve properties such as activity, stability, and regioselectivity. nih.gov Extensive mutagenesis has been used to create CYP variants with high regioselectivity for specific HFA regioisomers. nih.gov
Ancestral Sequence Reconstruction (ASR): This computational approach resurrects ancient enzymes to explore their properties. ASR has been used to develop active and regioselective biocatalysts for fatty acid hydroxylation from the CYP116B family. researchgate.net
Directed Evolution: This method mimics natural evolution in the laboratory to generate enzyme variants with desired properties. It has been employed to enhance the catalytic efficiency and alter the substrate specificity of various enzymes. nih.gov
Whole-Cell Biocatalysis:
Using whole microbial cells as biocatalysts offers several advantages, including the obviation of enzyme purification and the in-situ regeneration of cofactors. Escherichia coli is a commonly used host for expressing fatty acid hydroxylation enzymes and can be engineered to improve substrate uptake and product formation. oup.com The co-expression of outer membrane transporters can significantly increase the efficiency of fatty acid biotransformations. oup.com
The following table summarizes key enzyme classes and engineering strategies for the production of hydroxylated fatty acids:
| Enzyme Class | Catalytic Function | Engineering Strategies |
| Cytochrome P450s (CYPs) | Monooxygenation (hydroxylation) of C-H bonds. nih.gov | Site-directed mutagenesis, directed evolution, ancestral sequence reconstruction. researchgate.netnih.govnih.gov |
| Lipoxygenases (LOXs) | Dioxygenation of polyunsaturated fatty acids. nih.govoup.com | Protein engineering to enhance double dioxygenating activity. nih.govoup.com |
| Fatty Acid Hydratases (FAHs) | Hydration of C=C double bonds in unsaturated fatty acids. mdpi.com | Not directly applicable to saturated fatty acids but useful in multi-step biocatalytic cascades. |
| Rieske Dioxygenases | cis-dihydroxylation of alkenes and aromatic rings. nih.gov | Engineering for activity on saturated fatty acid chains. |
Integration with Multi-Omics Approaches for Holistic Understanding
A holistic understanding of the biosynthesis and regulation of this compound can be achieved through the integration of multiple "omics" disciplines. This systems biology approach provides a comprehensive view of the cellular processes involved, from the genetic blueprint to the final metabolic output. nih.gov
Genomics: The starting point for a multi-omics analysis is the genome of a potential producing organism. Whole-genome sequencing allows for the identification of genes and biosynthetic gene clusters (BGCs) that may be involved in fatty acid metabolism. nih.gov Comparative genomics can be used to identify conserved genes and pathways across different species that produce hydroxylated fatty acids.
Transcriptomics: Transcriptomics, typically through RNA-sequencing, provides a snapshot of the genes that are actively being expressed under specific conditions. oup.com By comparing the transcriptomes of a microorganism under producing versus non-producing conditions, researchers can identify genes that are upregulated during the synthesis of this compound. This information is crucial for identifying regulatory elements and optimizing gene expression for enhanced production.
Proteomics: Proteomics involves the large-scale study of proteins, the workhorses of the cell. Mass spectrometry-based proteomics can identify and quantify the proteins present in a cell at a given time. oup.com This allows for the direct confirmation of the expression of enzymes predicted by genomics and transcriptomics. Post-translational modifications of these enzymes can also be identified, which may play a role in regulating their activity.
Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system. nih.gov By analyzing the metabolome, researchers can identify the intermediates and final products of a biosynthetic pathway. This is essential for confirming the proposed pathway for this compound and for identifying any metabolic bottlenecks that may be limiting its production.
Integration of Multi-Omics Data:
The true power of this approach lies in the integration of these different omics datasets. researchgate.net For example, correlating transcriptomic and proteomic data can reveal post-transcriptional regulation of enzyme expression. mdpi.com Combining proteomic and metabolomic data can help to link enzymes to their specific substrates and products. mdpi.com This integrated analysis can lead to the construction of detailed metabolic models that can be used to predict the effects of genetic modifications and to design rational strategies for strain improvement. nih.gov
The following table outlines the role of each omics discipline in understanding and engineering the production of this compound:
| Omics Discipline | Key Information Provided | Application in this compound Research |
| Genomics | Genetic blueprint, identification of potential biosynthetic genes and pathways. nih.gov | Discovering novel enzyme-encoding genes and BGCs for dihydroxylation. |
| Transcriptomics | Gene expression levels under different conditions. oup.com | Identifying genes that are actively involved in the biosynthetic pathway and its regulation. |
| Proteomics | Protein abundance and post-translational modifications. oup.com | Confirming the presence and potential regulation of key biosynthetic enzymes. |
| Metabolomics | Identification and quantification of metabolites, intermediates, and final products. nih.gov | Elucidating the biosynthetic pathway and identifying metabolic bottlenecks. |
| Multi-Omics Integration | A holistic view of the biological system, from genotype to phenotype. nih.gov | Building comprehensive metabolic models for rational strain engineering and optimization of production. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dihydroxydodecanoic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step organic reactions. For example, racemic mixtures can be synthesized via Birch reduction of precursors like hypotrilide, followed by catalytic hydrogenation to yield dihydroxy acids . Hydrolysis of ester intermediates (e.g., methyl esters) under alkaline conditions is a critical step, requiring controlled pH and temperature to avoid side reactions . Key conditions include the use of DIBAL (diisobutylaluminum hydride) for selective reductions and chiral resolving agents to isolate enantiomers. Purification often employs recrystallization or column chromatography to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for determining stereochemistry. Coupling constants (e.g., J values) between hydroxyl-bearing carbons provide insights into dihedral angles and relative configurations . X-ray crystallography is definitive for absolute configuration determination, as demonstrated in studies resolving the erythro configuration of dihydroxy acids . For advanced structural analysis, two-dimensional NMR techniques (e.g., COSY, NOESY) and circular dichroism (CD) spectroscopy are recommended to confirm enantiomeric purity .
Q. What are the critical physicochemical properties of this compound that researchers must consider during experimental design?
- Methodological Answer : Key properties include:
- Melting Point : 74.5–76.0°C (for crystalline derivatives) .
- Solubility : Hydrophilic in polar solvents (e.g., ethanol, water at pH >7) but poorly soluble in nonpolar solvents.
- Stability : Degrades under heat (>80°C) or acidic/alkaline conditions, necessitating storage at 4°C in inert atmospheres .
- Reactivity : Susceptible to oxidation; hydroxyl groups require protection (e.g., acetylation) during functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray crystallography) when determining the structure of this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Compare experimental NMR data with density functional theory (DFT)-calculated shifts, accounting for solvation models.
- Validate crystal structures via R-factor analysis and Hirshfeld surface calculations to detect packing anomalies .
- Use chemical correlation methods, such as synthesizing enantiomers and comparing optical rotations or bioactivity profiles .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis, particularly when using asymmetric catalysis or chiral resolving agents?
- Methodological Answer :
- Asymmetric Catalysis : Employ chiral catalysts like Sharpless dihydroxylation catalysts or enzymatic systems (e.g., lipases) for kinetic resolution .
- Chiral Resolving Agents : Use tartaric acid derivatives to form diastereomeric salts, separable via fractional crystallization.
- Chromatography : Simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess (ee) .
Q. What mechanistic insights guide the selection of protecting groups for specific hydroxyl moieties in this compound during multi-step organic syntheses?
- Methodological Answer : Protecting groups must balance stability and ease of removal:
-
Acetyl Groups : Labile under basic conditions (e.g., K₂CO₃/MeOH), suitable for temporary protection during esterification .
-
Silyl Ethers (TBDMS) : Stable in acidic environments but cleaved by fluoride ions (e.g., TBAF), ideal for sequential functionalization.
-
Benzyl Groups : Require hydrogenolysis (H₂/Pd-C), compatible with redox-sensitive intermediates.
Protecting Group Conditions for Removal Compatibility Acetyl 0.1M NaOH, 25°C, 1 hour Base-sensitive reactions TBDMS TBAF (1M in THF), 0°C, 30 minutes Acidic or neutral conditions Benzyl H₂ (1 atm), Pd-C, ethanol, 12h Reductive environments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
